
Ethyl 5-chlorothiophene-2-carboxylate
Overview
Description
Ethyl 5-chlorothiophene-2-carboxylate is an organic compound with the molecular formula C7H7ClO2S. It is a colorless to light yellow liquid with a molecular weight of 190.647 g/mol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-chlorothiophene-2-carboxylate can be synthesized through the esterification of 5-chlorothiophene-2-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-chlorothiophene-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products Formed:
Oxidation: The oxidation of this compound can yield 5-chlorothiophene-2-carboxylic acid.
Reduction: Reduction reactions can produce ethyl 5-chlorothiophene-2-carboxylic acid.
Substitution: Substitution reactions can lead to the formation of various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
ETC is a crucial intermediate in the synthesis of various pharmaceutical agents, especially those targeting infectious diseases and cancer. Its unique chemical structure allows for the modification and enhancement of drug efficacy.
Key Findings:
- Antibacterial Activity: Research has shown that derivatives of ETC exhibit promising antibacterial properties. For instance, a study demonstrated that certain thiophene derivatives synthesized from ETC showed effective activity against multi-drug resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) as low as 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin .
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
4F | 3.125 | XDR S. Typhi |
Control | 32 | E. coli |
Agricultural Chemicals
In agriculture, ETC is utilized in formulating agrochemicals, including herbicides and fungicides. Its application contributes to improved crop yield and pest resistance.
Applications:
- Herbicides: ETC derivatives have been explored for their efficacy in weed control.
- Fungicides: The compound's structure aids in developing fungicides that protect crops from fungal infections.
Material Science
ETC is being investigated for its potential in creating new materials with unique electronic properties. These properties are advantageous for developing advanced sensors and electronic devices.
Research Insights:
- Studies indicate that materials derived from ETC can exhibit enhanced conductivity and stability, making them suitable for applications in organic electronics and photovoltaics.
Organic Synthesis
As a versatile building block, ETC plays a pivotal role in organic synthesis, enabling chemists to construct complex molecules efficiently.
Synthesis Pathways:
- Esterification Reactions: ETC can be synthesized through the esterification of 5-chlorothiophene-2-carboxylic acid with ethanol using strong acid catalysts like sulfuric acid under reflux conditions.
Reaction Type | Conditions | Products Formed |
---|---|---|
Esterification | Reflux with sulfuric acid | Ethyl 5-chlorothiophene-2-carboxylate |
Oxidation | KMnO4 or CrO2Cl2 | 5-Chlorothiophene-2-carboxylic acid |
Reduction | LiAlH4 | Ethyl 5-chlorothiophene-2-carboxylic acid |
Research in Green Chemistry
ETC is also studied for its application in sustainable chemical processes. Its use contributes to the development of environmentally friendly methodologies that minimize waste and reduce harmful byproducts.
Case Studies:
- Research has focused on utilizing ETC in reactions that adhere to green chemistry principles, such as solvent-free conditions and the use of renewable resources.
Mechanism of Action
The mechanism by which ethyl 5-chlorothiophene-2-carboxylate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the compound is converted to its corresponding carboxylic acid through the addition of oxygen atoms. The molecular targets and pathways involved in these reactions are typically the functional groups present in the compound, such as the carboxylate and chlorothiophene moieties.
Comparison with Similar Compounds
Ethyl 5-chlorothiophene-2-carboxylate is similar to other thiophene derivatives, such as ethyl thiophene-2-carboxylate and ethyl 5-bromothiophene-2-carboxylate. its unique chloro substituent imparts distinct chemical properties and reactivity compared to these compounds. The presence of the chlorine atom enhances the compound's electrophilic character, making it more reactive in certain chemical reactions.
Biological Activity
Ethyl 5-chlorothiophene-2-carboxylate (CAS No. 5751-82-6) is a thiophene derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered thiophene ring with a chlorine substituent at the 5-position and an ethyl ester functional group. Its molecular formula is , with a molecular weight of 190.65 g/mol. The presence of the chlorine atom and the ester group significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound has been shown to modulate enzyme activities, particularly in inflammatory pathways, thereby influencing cellular responses.
Key Mechanisms:
- Enzyme Inhibition : this compound exhibits inhibitory effects on lipoxygenase (LOX) enzymes, which are crucial in the inflammatory response. For instance, a related thiophene derivative demonstrated an IC50 value of 29.2 µM against 5-LOX .
- Cytokine Modulation : Studies indicate that thiophene derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential anti-inflammatory applications .
Biological Activity Overview
This compound has been investigated for various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties. Below is a summary of findings from diverse studies:
Anti-inflammatory Activity
A study published in MDPI highlighted the anti-inflammatory potential of thiophene derivatives, including this compound. The compound was tested in vivo and showed significant reduction in paw edema induced by carrageenan, indicating its effectiveness in reducing inflammation .
Antibacterial Properties
Another research effort focused on synthesizing various thiophene derivatives for antibacterial evaluation. This compound was included in this study, where it exhibited promising activity against resistant bacterial strains . This positions the compound as a potential candidate for further development in antibiotic therapies.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-chlorothiophene-2-carboxylate, and how do reaction conditions influence product purity and yield?
- Methodological Answer : The compound is typically synthesized via carboxylation of halogenated thiophenes. For example, 2-chlorothiophene reacts with carbon tetrachloride (CCl₄) and methanol in the presence of Fe(acac)₃ to yield mthis compound, which can be esterified to the ethyl derivative . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically influence halogen retention and byproduct formation. Brominated analogs may produce mixed halogenated products under similar conditions, necessitating careful optimization .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., ester, chloro groups) and confirms regiochemistry.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond angles and intermolecular interactions critical for understanding reactivity .
Advanced Research Questions
Q. How can researchers address contradictions in reaction outcomes, such as unexpected halogen substitution patterns observed during carboxylation of halogenated thiophenes?
- Methodological Answer : Contradictions arise from competing reaction pathways. For instance, bromothiophene derivatives may yield chloro-substituted products due to halogen exchange under Fe-catalyzed conditions . To mitigate this:
- Use inert atmospheres to suppress side reactions.
- Employ alternative catalysts (e.g., Mo or V) to enhance selectivity.
- Monitor reactions in real-time using thin-layer chromatography (TLC) or in-situ spectroscopy.
Q. What strategies optimize regioselective functionalization of this compound for applications in heterocyclic chemistry?
- Methodological Answer :
- Sulfonylation : React the chlorosulfonyl group with amines to form sulfonamides, a key step in bioactive molecule synthesis .
- Ester Hydrolysis : Hydrolyze the ethyl ester under basic conditions (e.g., NaOH/EtOH) to yield 5-chlorothiophene-2-carboxylic acid, a precursor for metal-organic frameworks .
- Cross-Coupling : Utilize Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 5-position, leveraging the chloro substituent as a directing group .
Q. How does hydrolysis of this compound to its carboxylic acid form proceed, and what analytical methods validate complete conversion?
- Methodological Answer :
- Procedure : Reflux the ester with aqueous NaOH in ethanol (1:3 v/v) for 6–8 hours. Neutralize with HCl to precipitate the carboxylic acid.
- Validation :
- FT-IR : Disappearance of the ester C=O stretch (~1740 cm⁻¹) and emergence of the carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
- Titration : Quantify acid yield via NaOH titration.
- LC-MS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 160.95 for 5-chlorothiophene-2-carboxylic acid) .
Q. What challenges arise in crystallographic determination of this compound derivatives, and how can SHELX software address them?
- Methodological Answer : Challenges include poor crystal quality and twinning. SHELX tools (SHELXD/SHELXE) enable robust structure solution via:
- Dual-Space Algorithms : Resolve phase problems in small-molecule crystals.
- Twin Refinement : Handle twinned data by partitioning overlapping reflections.
- High-Resolution Data : Use synchrotron radiation to improve data completeness for low-symmetry space groups .
Q. What computational methods complement experimental data in predicting reactivity and stability of this compound derivatives?
- Methodological Answer :
Properties
IUPAC Name |
ethyl 5-chlorothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOKMXXTOZFEIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334738 | |
Record name | Ethyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5751-82-6 | |
Record name | Ethyl 5-chlorothiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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